9-ING-41

Content Navigation

Common GSK-3β tool compounds fail in vivo due to poor ADMET. 9-ING-41 (Elraglusib) is a clinical-stage, reversible ATP-competitive GSK-3β inhibitor (IC50 0.71 μM) with distinct co-inhibition of PIM1/3 and MST2 kinases, enabling apoptosis in hematological malignancies without myelosuppression.

- Reversible binding eliminates assay interference and time-dependent variability of irreversible inhibitors.

- Validated IV formulation and favorable ADMET profile support systemic dosing in patient-derived xenograft (PDX) studies.

- ≥98% purity, ready for translational oncology and biochemical screening workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

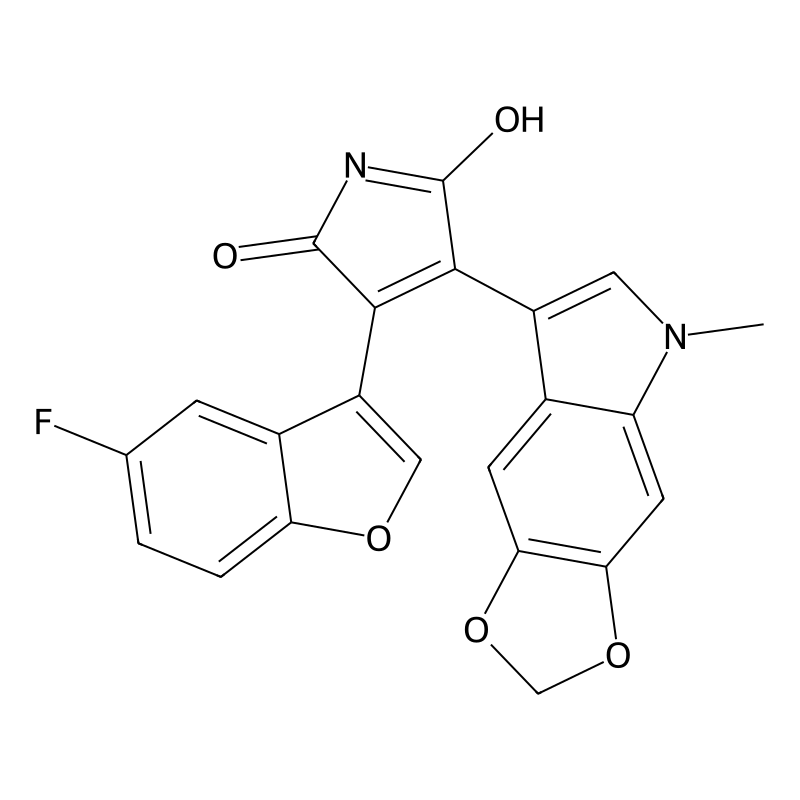

Canonical SMILES

Purity

Package Size

9-ING-41 (Elraglusib, CAS: 1034895-42-5) is a highly potent, maleimide-based, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) with a baseline IC50 of 0.71 μM . Unlike early-generation biochemical toolkits, 9-ING-41 has advanced into Phase 2 clinical trials for refractory malignancies and fibrotic diseases, driven by its exceptional in vivo stability, defined formulation compatibility, and lack of myelosuppression [1]. For procurement and material selection, its value proposition centers on its established pharmacokinetic profile and its distinct polypharmacological signature, making it the strict benchmark for translational oncology models where generic GSK-3 tool compounds fail due to poor ADMET properties [2].

Research Fit

Substituting 9-ING-41 with common in-class alternatives like CHIR-99021, SB216763, or Tideglusib fundamentally compromises experimental reproducibility in translational workflows. Standard toolkit compounds (e.g., CHIR-99021) possess poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, rendering them unsuitable for in vivo systemic dosing [1]. Furthermore, recent kinase profiling reveals that 9-ING-41's specific apoptotic efficacy in hematological malignancies is driven by a distinct co-inhibition of PIM and MST2 kinases—a polypharmacological trait entirely absent in highly selective tool compounds [2]. Finally, substituting with other clinical-stage agents like Tideglusib introduces a completely different binding mechanism (irreversible, Cys-199-dependent allosteric binding versus 9-ING-41's reversible ATP-competitive binding), which will invalidate comparative biochemical assays and kinetic modeling [3].

Substitution Risk

References

- [1] Ugolkov, A., et al. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. Clin Cancer Res (2017).

- [2] Coats, J.T., et al. Elraglusib (formerly 9-ING-41) possesses potent anti-lymphoma properties which cannot be attributed to GSK3 inhibition. Cell Commun Signal 21, 131 (2023).

- [3] Palomo, V., et al. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. (2017).

In Vivo Formulation and Systemic ADMET

9-ING-41 was specifically developed to overcome the pharmacokinetic limitations of early GSK-3 inhibitors. It demonstrates high stability and solubility in defined intravenous co-solvent mixtures (e.g., PEG400:Ethanol:Tween80 at 75:17:8), allowing for a stable 10 mg/mL deliverable concentration in clinical and preclinical settings [1]. In contrast, widely used toolkit comparators like CHIR-99021 and SB216763 lack the necessary ADMET properties for reliable systemic administration and are generally restricted to in vitro use [2]. This distinct formulation viability allows 9-ING-41 to achieve therapeutic systemic exposure without inducing the myelosuppression or immune suppression often associated with off-target toxicity in crude inhibitor mixtures [1].

| Evidence Dimension | In vivo formulation viability and systemic dosing capability |

| Target Compound Data | 9-ING-41: Highly stable in IV co-solvents (10 mg/mL in PEG400/EtOH/Tween80) with proven in vivo systemic exposure. |

| Comparator Or Baseline | CHIR-99021 / SB216763: Poor ADMET profiles restricting use to in vitro cell culture. |

| Quantified Difference | 9-ING-41 enables systemic in vivo dosing (Phase 2 clinical viability), whereas toolkit comparators fail in systemic translational models. |

| Conditions | Intravenous administration in preclinical xenograft and clinical oncology models. |

Buyers executing in vivo xenograft studies or pharmacokinetic modeling must procure 9-ING-41, as standard in vitro tool compounds will fail to achieve reliable systemic exposure.

Polypharmacology: PIM1/3 and MST2 Co-Inhibition

While 9-ING-41 is a potent GSK-3β inhibitor (87% inhibition at 5 μM), its specific efficacy in lymphoma models is driven by a distinct kinase interaction map that generic substitutes lack. Head-to-head profiling demonstrates that 9-ING-41 exhibits equivalent inhibitory potency against PIM1, PIM3, and MST2 kinases (>50% inhibition at 5 μM) [1]. When lymphoma cell lines are treated with strictly selective GSK-3 toolkit inhibitors (CT99021, SB216763, LY2090314) at concentrations that fully stabilize β-catenin, they fail to reduce cell viability or induce apoptosis [1]. 9-ING-41, however, induces significant PARP cleavage and apoptosis, proving that its specific multi-kinase profile is required to replicate its cytotoxic phenotype [1].

| Evidence Dimension | Off-target kinase co-inhibition (PIM1/3, MST2) and resulting cytotoxicity |

| Target Compound Data | 9-ING-41: >50% inhibition of PIM1/3 and MST2 at 5 μM; induces robust apoptosis in NHL cell lines. |

| Comparator Or Baseline | CT99021 / SB216763: No significant inhibition of PIM/MST2; 0% reduction in lymphoma cell viability despite full GSK-3 inhibition. |

| Quantified Difference | 9-ING-41 triggers apoptosis via a specific polypharmacological mechanism that highly selective GSK-3 tool compounds completely fail to replicate. |

| Conditions | Kinase screening panels and in vitro viability assays in non-Hodgkin lymphoma (NHL) cell lines. |

Researchers aiming to benchmark the exact anti-cancer mechanism of Elraglusib must use 9-ING-41, as generic GSK-3 inhibitors will yield false-negative viability results.

Reversible ATP-Competitive vs Irreversible Allosteric Inhibition

The selection of a clinical-stage GSK-3 inhibitor requires careful consideration of the binding mechanism. 9-ING-41 is a maleimide-based, reversible ATP-competitive inhibitor with an established IC50 of 0.71 μM . In contrast, the alternative clinical-stage comparator Tideglusib (a thiadiazolidinone) operates via a non-ATP competitive mechanism that is dependent on the Cys-199 residue, resulting in irreversible or highly time-dependent allosteric binding [1]. Because Tideglusib's activity is highly sensitive to the redox state of Cys-199 and assay incubation times, substituting 9-ING-41 with Tideglusib will fundamentally alter enzyme kinetic data and invalidate structural binding models[1].

| Evidence Dimension | Kinase binding mechanism and kinetic reversibility |

| Target Compound Data | 9-ING-41: Reversible, ATP-competitive binding (IC50 = 0.71 μM). |

| Comparator Or Baseline | Tideglusib: Non-ATP competitive, irreversible/time-dependent binding via Cys-199. |

| Quantified Difference | 9-ING-41 provides consistent competitive inhibition kinetics, whereas Tideglusib introduces time-dependent, covalent-like assay variability. |

| Conditions | Cell-free biochemical kinase assays and structural binding studies. |

For biochemical assay standardization and competitive binding studies, buyers must procure 9-ING-41 to ensure predictable, ATP-dependent Michaelis-Menten kinetics.

Translational Oncology and PDX Modeling

Due to its validated IV formulation stability and functional ADMET profile compared to CHIR-99021, 9-ING-41 is the required benchmark for in vivo patient-derived xenograft (PDX) studies targeting solid tumors and hematological malignancies [1].

Polypharmacological Benchmarking in Lymphoma

Because its specific efficacy relies on the co-inhibition of GSK-3β, PIM1/3, and MST2, 9-ING-41 is strictly necessary for assays evaluating this specific multi-kinase apoptotic pathway, where selective GSK-3 toolkits yield false negatives [2].

ATP-Competitive Kinase Assay Standardization

As a reversible, ATP-competitive inhibitor, 9-ING-41 serves as an essential control in biochemical screening and structural biology workflows, avoiding the assay interference and time-dependent variability caused by irreversible inhibitors like Tideglusib [3].

Application Fit Matrix

References

- [1] ClinicalTrials.gov. Phase 2 study of 9-ING-41, a Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitor.

- [2] Coats, J.T., et al. Elraglusib (formerly 9-ING-41) possesses potent anti-lymphoma properties which cannot be attributed to GSK3 inhibition. Cell Commun Signal 21, 131 (2023).

- [3] Palomo, V., et al. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. (2017).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Ugolkov A, Qiang W, Bondarenko G, Procissi D, Gaisina I, James CD, Chandler J, Kozikowski A, Gunosewoyo H, O'Halloran T, Raizer J, Mazar AP. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models. Transl Oncol. 2017 Aug;10(4):669-678. doi: 10.1016/j.tranon.2017.06.003. Epub 2017 Jun 30. PubMed PMID: 28672195; PubMed Central PMCID: PMC5496477.

3: Ugolkov A, Gaisina I, Zhang JS, Billadeau DD, White K, Kozikowski A, Jain S, Cristofanilli M, Giles F, O'Halloran T, Cryns VL, Mazar AP. GSK-3 inhibition overcomes chemoresistance in human breast cancer. Cancer Lett. 2016 Oct 1;380(2):384-92. doi: 10.1016/j.canlet.2016.07.006. Epub 2016 Jul 14. PubMed PMID: 27424289; PubMed Central PMCID: PMC5786372.

4: Pal K, Cao Y, Gaisina IN, Bhattacharya S, Dutta SK, Wang E, Gunosewoyo H, Kozikowski AP, Billadeau DD, Mukhopadhyay D. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Mol Cancer Ther. 2014 Feb;13(2):285-96. doi: 10.1158/1535-7163.MCT-13-0681. Epub 2013 Dec 10. PubMed PMID: 24327518; PubMed Central PMCID: PMC3956125.

Explore Compound Types